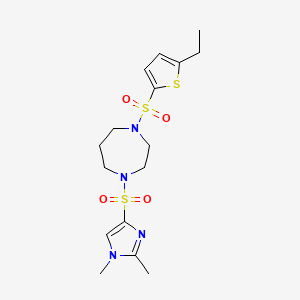
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H24N4O4S3 and its molecular weight is 432.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification of Peptides and Proteins
Dansyl derivatives, closely related to the structure , have been utilized for the modification of peptides and proteins. They can couple under mild conditions to the imidazole moiety of histidine, the phenolic ring of tyrosine, and the epsilon-amino function of lysine, demonstrating their potential in bioconjugation and labeling studies (Buchta & Fridkin, 1985).
Diazo-Transfer Reactions
Imidazole-sulfonyl azide derivatives have been highlighted as valuable reagents for diazo-transfer reactions. These compounds facilitate the conversion of primary amines to azides and have implications in the synthesis of various organic compounds, showcasing their versatility in chemical synthesis (Potter et al., 2016).
Multicomponent Reaction Synthesis
Research has explored the use of sulfonyl compounds in multicomponent reactions, leading to the efficient synthesis of diazepane systems. This method involves a Ugi reaction followed by an intramolecular SN2 reaction, underscoring the utility of these compounds in constructing complex heterocyclic structures (Banfi et al., 2007).
Electrospray Ionization-Collision-Induced Dissociation Studies
The mass spectrometric properties of sulfonate compounds, related to the query compound, have been investigated, providing insights into their fragmentation patterns. This research aids in understanding the structural properties of these compounds under mass spectrometric conditions (Podjava et al., 2011).
Polarographic Studies
Polarographic studies on alkyl imidazolyl sulfoxides and sulfides have contributed to understanding the electrochemical properties of these compounds. Such studies are essential for applications in electroanalytical chemistry and the development of sensors or other electrochemical devices (Johansson & Wendsjö, 1983).
properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(5-ethylthiophen-2-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S3/c1-4-14-6-7-16(25-14)27(23,24)20-9-5-8-19(10-11-20)26(21,22)15-12-18(3)13(2)17-15/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMYLDOVHPEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

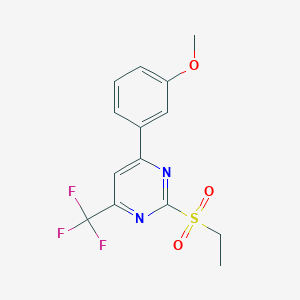
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine](/img/structure/B2579831.png)
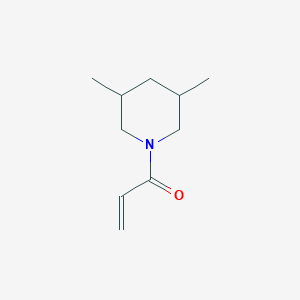
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)
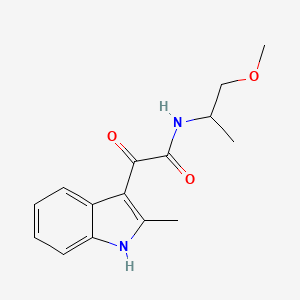

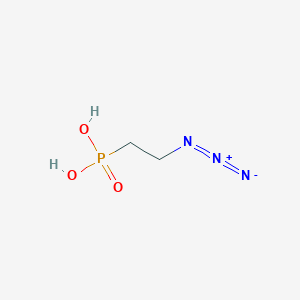
![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)
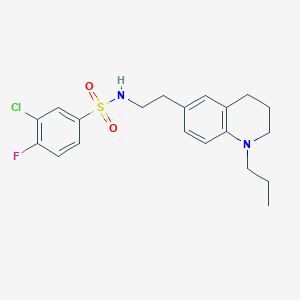

![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)